molecular formula C13H14ClN3O4S B2608558 methyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1322787-27-8

methyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2608558
CAS No.: 1322787-27-8
M. Wt: 343.78
InChI Key: YNRVHBQUSKZTQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a sulfonamide group, and a chlorobenzyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of methyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the chlorobenzyl group: The final step includes the alkylation of the sulfonamide with 3-chlorobenzyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Methyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or sulfonic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Methyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring and chlorobenzyl moiety contribute to hydrophobic interactions and binding affinity. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar compounds to methyl 5-(N-(3-chlorobenzyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate include other sulfonamide derivatives and pyrazole-based compounds. For example:

    Sulfanilamide: A simpler sulfonamide used as an antibacterial agent.

    Celecoxib: A pyrazole-based nonsteroidal anti-inflammatory drug (NSAID).

    Sulfamethoxazole: Another sulfonamide antibiotic with a different substitution pattern.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 3-[(3-chlorophenyl)methylsulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4S/c1-8-11(13(18)21-2)12(17-16-8)22(19,20)15-7-9-4-3-5-10(14)6-9/h3-6,15H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRVHBQUSKZTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)S(=O)(=O)NCC2=CC(=CC=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.